5-Methoxycarbonylthiophene-2-boronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

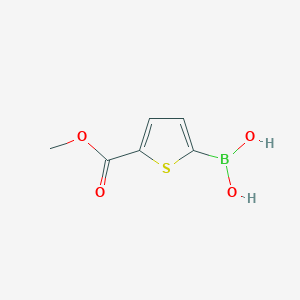

2D Structure

Properties

IUPAC Name |

(5-methoxycarbonylthiophen-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BO4S/c1-11-6(8)4-2-3-5(12-4)7(9)10/h2-3,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJWFTDBWRPSNFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(S1)C(=O)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40469233 | |

| Record name | [5-(Methoxycarbonyl)thiophen-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40469233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876189-21-8 | |

| Record name | 2-Methyl 5-borono-2-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=876189-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [5-(Methoxycarbonyl)thiophen-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40469233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Methoxycarbonyl)thiophene-2-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to 5-Methoxycarbonylthiophene-2-boronic acid: Structure, Properties, and Advanced Applications

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of 5-Methoxycarbonylthiophene-2-boronic acid. We will delve into its core chemical structure, physicochemical properties, and critically, its versatile applications in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. This document is designed to be a practical resource, offering not just data, but actionable insights grounded in established scientific principles.

Molecular Architecture and Physicochemical Profile

This compound is a heterocyclic organic compound that has garnered significant attention as a versatile building block in organic synthesis.[1] Its structure features a thiophene ring functionalized with a boronic acid group at the 2-position and a methoxycarbonyl group at the 5-position. This specific arrangement of functional groups imparts a unique combination of reactivity and stability, making it a valuable reagent in various chemical transformations.

The boronic acid moiety is the key to its utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] The electron-withdrawing nature of the methoxycarbonyl group can influence the reactivity of the thiophene ring and the boronic acid group, a factor that can be leveraged for regioselective synthesis.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

| Property | Value | Reference(s) |

| IUPAC Name | (5-methoxycarbonylthiophen-2-yl)boronic acid | [3] |

| CAS Number | 876189-21-8 | [1][3] |

| Molecular Formula | C₆H₇BO₄S | [1][3][4] |

| Molecular Weight | 185.99 g/mol | [1][5] |

| Appearance | Off-white to light yellow solid | [1][5] |

| Boiling Point | 386.725 °C at 760 mmHg (Predicted) | [1][5] |

| Density | 1.397 g/cm³ (Predicted) | [1][5] |

| Storage Temperature | 2-8°C | [1][5] |

Synthesis and Handling

The synthesis of this compound and its derivatives is a topic of interest for process chemists and synthetic organic chemists. While a detailed, step-by-step synthesis is beyond the scope of this guide, a general retrosynthetic analysis points towards the functionalization of a pre-existing thiophene core.

A plausible synthetic route, based on established organometallic chemistry, is outlined below. This workflow is a conceptual representation and would require optimization of reaction conditions for practical implementation.

Caption: A conceptual workflow for the synthesis of this compound.

Safe Handling and Storage

Proper handling and storage are paramount to maintain the integrity and reactivity of this compound. It is classified as harmful if swallowed or inhaled, and causes skin and serious eye irritation.[3] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[6][7] Work should be conducted in a well-ventilated area or a fume hood.[6]

For storage, the compound should be kept in a tightly sealed container in a cool, dry place, with a recommended temperature of 2-8°C.[1][5] It is also advisable to store it under an inert atmosphere to prevent degradation.[6]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound lies in its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and hetero-biaryl structures, which are prevalent in many active pharmaceutical ingredients and organic electronic materials.[1][2]

The thiophene moiety is a common structural motif in medicinal chemistry, and the ability to introduce it into complex molecules with high efficiency and regioselectivity makes this boronic acid a valuable building block.[2]

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction is a well-studied process. The workflow below illustrates the key steps involved when using this compound as a coupling partner.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The choice of palladium catalyst, ligand, base, and solvent system is critical for the success of the coupling reaction and needs to be optimized based on the specific substrates being used.

Exemplary Protocol for a Suzuki-Miyaura Coupling Reaction

The following is a representative, non-optimized protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. This protocol should be adapted and optimized for specific substrates and scales.

Materials:

-

This compound

-

Aryl bromide (e.g., 4-bromotoluene)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., a mixture of toluene and water)

-

Inert gas (e.g., nitrogen or argon)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (2.0 equivalents).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent system to the flask.

-

Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%) to the reaction mixture under a positive pressure of inert gas.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete, as monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography on silica gel.

Applications in Drug Discovery and Materials Science

The utility of this compound extends across various scientific disciplines, primarily driven by its ability to participate in the construction of complex molecular architectures.

-

Drug Discovery: Thiophene-containing compounds exhibit a wide range of biological activities.[2] The use of this boronic acid allows for the efficient synthesis of novel thiophene derivatives as potential drug candidates.[1] The biaryl linkage formed via Suzuki coupling is a common feature in many pharmaceuticals.[1][2]

-

Materials Science: In the field of materials science, this compound serves as a monomer for the synthesis of conjugated polymers.[2] These materials are of interest for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[2] The ability to precisely control the structure of these polymers through tailored synthesis allows for the fine-tuning of their electronic and optical properties.[2]

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its well-defined structure and predictable reactivity in Suzuki-Miyaura cross-coupling reactions make it an indispensable tool for researchers in both academic and industrial settings. A thorough understanding of its properties, handling requirements, and reaction mechanisms is essential for its effective utilization in the development of novel pharmaceuticals and advanced materials.

References

- Vertex AI Search. (n.d.). This compound PINACOL ESTER.

- PubChem. (n.d.). 5-(methoxycarbonyl)thiophene-2-boronic acid (C6H7BO4S). In PubChemLite.

- MySkinRecipes. (n.d.). This compound.

- PubChem. (n.d.). 5-(Methoxycarbonyl)thiophene-2-boronic acid | C6H7BO4S | CID 11600797.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Thiophene-Based Boronic Acids: A Comprehensive Guide for Organic Synthesis.

- Thermo Scientific Chemicals. (n.d.). Thiophene-2-boronic acid, 97%.

- Fisher Scientific. (n.d.). Safety Data Sheet.

- Sigma-Aldrich. (2024). Safety Data Sheet.

- TCI Chemicals. (n.d.). Safety Data Sheet.

- ChemicalBook. (n.d.). 876189-21-8(THIOPHENE-2-CARBOXYLIC ACID METHYL ESTER-5-BORIC ACID) Product Description.

Sources

- 1. This compound [myskinrecipes.com]

- 2. nbinno.com [nbinno.com]

- 3. 5-(Methoxycarbonyl)thiophene-2-boronic acid | C6H7BO4S | CID 11600797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - 5-(methoxycarbonyl)thiophene-2-boronic acid (C6H7BO4S) [pubchemlite.lcsb.uni.lu]

- 5. 876189-21-8 CAS MSDS (THIOPHENE-2-CARBOXYLIC ACID METHYL ESTER-5-BORIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. fishersci.ca [fishersci.ca]

- 7. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to (5-methoxycarbonylthiophen-2-yl)boronic acid: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Thiophene Boronic Acids in Medicinal Chemistry

The landscape of modern drug discovery is characterized by an ever-increasing demand for novel molecular scaffolds that can address complex biological targets with high efficacy and selectivity. Within this context, heterocyclic compounds, particularly those containing sulfur, have emerged as privileged structures. Thiophene rings, for instance, are bioisosteres of phenyl groups and are prevalent in a multitude of approved pharmaceuticals. When functionalized with a boronic acid moiety, these thiophene derivatives become powerful reagents in synthetic organic chemistry, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules.

This technical guide focuses on a specific yet highly valuable member of this class: (5-methoxycarbonylthiophen-2-yl)boronic acid . Its unique substitution pattern, featuring both a reactive boronic acid group and an electron-withdrawing methoxycarbonyl group, imparts distinct chemical properties that are of significant interest to medicinal chemists. This document aims to provide a comprehensive overview of this compound, from its fundamental chemical identity to its practical applications in the synthesis of pharmacologically relevant molecules.

Chemical Identity and Physicochemical Properties

IUPAC Nomenclature and Structural Representation

The correct and unambiguous identification of a chemical entity is paramount. The International Union of Pure and Applied Chemistry (IUPAC) name for the topic compound is (5-methoxycarbonylthiophen-2-yl)boronic acid [1].

The structure consists of a central thiophene ring, with a boronic acid group [-B(OH)₂] at the 2-position and a methoxycarbonyl group [-C(O)OCH₃] at the 5-position.

Physicochemical Data

A summary of key physicochemical properties is presented in Table 1. This data is crucial for understanding the compound's behavior in various experimental settings.

| Property | Value | Source |

| Appearance | White to off-white solid | [2] |

| Melting Point | Not available | |

| Boiling Point | 386.7 °C (Predicted) | |

| Solubility | Soluble in methanol | [3] |

| Storage | 2-8°C, sealed in a dry environment | [4] |

Synthesis and Handling

Synthetic Routes

The synthesis of (5-methoxycarbonylthiophen-2-yl)boronic acid typically involves the introduction of the boronic acid functionality onto a pre-functionalized thiophene ring. A general and widely applicable method is the lithiation of a halogenated precursor followed by quenching with a trialkyl borate.

A plausible synthetic pathway is outlined below:

Sources

- 1. 5-(Methoxycarbonyl)thiophene-2-boronic acid | C6H7BO4S | CID 11600797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant <i>Escherichia coli</i> sequence type 405 and computational investigation - Arabian Journal of Chemistry [arabjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. chemscene.com [chemscene.com]

CAS number 876189-21-8 physical and chemical properties

An In-Depth Technical Guide to 5-(Methoxycarbonyl)thiophene-2-boronic Acid (CAS No. 876189-21-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 5-(Methoxycarbonyl)thiophene-2-boronic acid (CAS No. 876189-21-8). Intended for professionals in research and drug development, this document synthesizes available data to offer insights into the compound's characteristics, potential applications, and handling considerations. While experimental data for this specific molecule is limited, this guide leverages predicted values and comparative analysis with structurally related compounds to provide a thorough profile.

Introduction and Chemical Identity

5-(Methoxycarbonyl)thiophene-2-boronic acid is a substituted thiophene derivative that incorporates both a boronic acid and a methyl ester functional group. This unique combination of functionalities makes it a valuable building block in synthetic organic chemistry, particularly in the realm of cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. Its structural features suggest its utility in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and novel materials.

Chemical Structure:

Figure 1: Chemical structure of 5-(Methoxycarbonyl)thiophene-2-boronic acid.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 876189-21-8 |

| IUPAC Name | (5-methoxycarbonylthiophen-2-yl)boronic acid[1] |

| Molecular Formula | C₆H₇BO₄S[2][3] |

| Molecular Weight | 186.00 g/mol [2] |

| Synonyms | 5-Methoxycarbonyl-2-thiopheneboronic acid, Methyl 5-boronothiophene-2-carboxylate, Thiophene-2-carboxylic acid methyl ester-5-boronic acid[3] |

Physical and Chemical Properties

Table 2: Predicted Physical and Chemical Properties

| Property | Predicted Value | Source |

| Boiling Point | 386.7 ± 52.0 °C at 760 mmHg | [3] |

| Density | 1.39 ± 0.1 g/cm³ | [3] |

| pKa | 7.58 ± 0.53 | [3] |

| Appearance | Off-white to light yellow solid | [3] |

It is important to note that the melting point for this compound has not been experimentally determined[1]. For comparative context, the related compound 5-formyl-2-thienylboronic acid has a reported melting point of 132-135 °C.

Specific solubility data for 5-(Methoxycarbonyl)thiophene-2-boronic acid in various solvents has not been systematically investigated[1]. However, based on its structure, it is expected to have some solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide. The boronic acid functionality may also impart limited solubility in aqueous basic solutions.

Spectroscopic Data

Detailed experimental spectroscopic data for 5-(Methoxycarbonyl)thiophene-2-boronic acid is scarce. The following represents predicted data and data from analogous compounds.

Infrared (IR) Spectroscopy: While an experimental IR spectrum for the title compound is not available, the spectrum of the closely related 5-(methoxycarbonyl)thiophene-2-carboxylic acid shows characteristic peaks at 3097 cm⁻¹ (C-H stretch), 1728 cm⁻¹, and 1712 cm⁻¹ (C=O stretching)[2]. It is anticipated that 5-(Methoxycarbonyl)thiophene-2-boronic acid would exhibit characteristic absorbances for the O-H stretch of the boronic acid (broad, ~3200-3600 cm⁻¹), the B-O stretch (~1350 cm⁻¹), the C=O stretch of the ester (~1720 cm⁻¹), and vibrations associated with the thiophene ring.

Reactivity and Synthetic Applications

Thiophene boronic acids are versatile reagents in modern organic synthesis. The primary utility of 5-(Methoxycarbonyl)thiophene-2-boronic acid lies in its application as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of biaryl and hetero-biaryl structures, which are prevalent in many biologically active compounds.

Suzuki-Miyaura Cross-Coupling Workflow:

Figure 2: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction utilizing 5-(Methoxycarbonyl)thiophene-2-boronic acid.

The presence of the methoxycarbonyl group offers a site for further chemical modification, such as hydrolysis to the corresponding carboxylic acid or reduction to an alcohol, thereby increasing the synthetic versatility of this building block. Thiophene-based compounds are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Safety and Handling

5-(Methoxycarbonyl)thiophene-2-boronic acid should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE) should be worn.

GHS Hazard Information:

-

Pictogram: Warning[4]

-

Hazard Statements:

-

Precautionary Statements:

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. Recommended storage temperature is 2-8°C[3].

Conclusion

5-(Methoxycarbonyl)thiophene-2-boronic acid is a valuable and versatile building block for organic synthesis, particularly for the construction of complex molecules through cross-coupling methodologies. While a comprehensive set of experimentally determined physical and chemical data is not yet available, predictive models and comparisons with analogous structures provide a solid foundation for its use in research and development. As with any chemical reagent, adherence to appropriate safety protocols is paramount. The continued exploration of the reactivity of this and similar compounds will undoubtedly lead to new discoveries in medicinal chemistry and materials science.

References

- Vertex AI Search. (n.d.). CAS 876189-21-8 5-(Methoxycarbonyl)thiophene-2-boronic Acid... Retrieved January 7, 2026.

- PubChem. (n.d.). 5-(Methoxycarbonyl)thiophene-2-boronic acid | C6H7BO4S | CID 11600797.

Sources

- 1. Buy 5-((Benzyloxycarbonylamino)methyl)thiophene-2-boronic acid | 1150114-33-2 [smolecule.com]

- 2. 5-(Methoxycarbonyl)thiophene-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PubChemLite - 5-(methoxycarbonyl)thiophene-2-boronic acid (C6H7BO4S) [pubchemlite.lcsb.uni.lu]

- 4. 5-(Methoxycarbonyl)thiophene-2-boronic acid | C6H7BO4S | CID 11600797 - PubChem [pubchem.ncbi.nlm.nih.gov]

Foreword: The Strategic Importance of 5-Methoxycarbonylthiophene-2-boronic acid

An In-depth Technical Guide to the Synthesis of 5-Methoxycarbonylthiophene-2-boronic acid

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the thiophene moiety is a privileged scaffold. Its unique electronic properties and structural resemblance to the benzene ring have made it a cornerstone in the design of bioactive molecules and organic electronic materials. This compound emerges as a particularly valuable building block. It is a bifunctional reagent, featuring a nucleophilic boronic acid at the C2 position, primed for palladium-catalyzed cross-coupling reactions, and an electron-withdrawing methyl ester at the C5 position, which modulates the electronic character of the ring and provides a handle for further functionalization.

This guide provides an in-depth exploration of the primary synthetic pathways to this key intermediate. It is designed for the practicing researcher, moving beyond simple procedural lists to dissect the underlying principles and rationale that govern the selection of reagents and conditions. We will explore the most reliable and scalable methods, offering field-proven insights to navigate the common challenges associated with each approach.

Retrosynthetic Analysis: Deconstructing the Target

A logical approach to synthesizing this compound begins with a retrosynthetic analysis. This process identifies the most logical bond disconnections to trace the target molecule back to readily available starting materials. The key disconnection is the Carbon-Boron bond, which can be formed through several robust methodologies.

Caption: Retrosynthetic pathways to the target molecule.

Pathway 1: Directed Ortho-Metalation (DoM): The Lithiation-Borylation Route

This is arguably the most direct and atom-economical approach, proceeding via a C-H activation strategy. The inherent acidity of the proton at the C5 position of the thiophene ring, enhanced by the electron-withdrawing nature of the C2-ester and the directing effect of the sulfur atom, allows for selective deprotonation.

Causality and Experimental Insight

The success of this pathway hinges on precise temperature control. The reaction is conducted at -78 °C (dry ice/acetone bath) for two critical reasons:

-

Kinetic vs. Thermodynamic Control: At this low temperature, the deprotonation is under kinetic control, ensuring that the most acidic proton (at C5) is selectively removed. Warmer temperatures could lead to competing side reactions or loss of regioselectivity.

-

Organolithium Stability: Organolithium reagents like n-butyllithium (n-BuLi) can react with the ester functionality. The low temperature significantly slows the rate of this undesired nucleophilic attack, favoring the intended deprotonation.[1][2]

The choice of the borate ester, typically triisopropyl borate or trimethyl borate, is also crucial. Triisopropyl borate is often preferred due to its steric bulk, which helps to minimize the formation of over-borylated byproducts. The reaction is quenched with acid to hydrolyze the intermediate boronate ester to the desired boronic acid.[3]

Workflow Diagram: Lithiation-Borylation

Caption: Step-by-step workflow for the lithiation-borylation synthesis.

Detailed Experimental Protocol

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a thermometer, add methyl thiophene-2-carboxylate (1.0 eq). Dissolve in anhydrous tetrahydrofuran (THF, ~0.2 M).

-

Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq, typically 1.6 M in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting dark solution at -78 °C for 1 hour.[1]

-

Borylation: Add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature below -70 °C. A white precipitate may form.[1]

-

Warm-up: After the addition is complete, stir the reaction at -78 °C for another hour, then allow it to slowly warm to room temperature and stir for an additional 2-3 hours.

-

Work-up: Cool the flask in an ice bath and quench the reaction by the slow addition of 2M HCl until the solution is acidic (pH ~1-2). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization (e.g., from an ethyl acetate/hexanes mixture) or via an acid-base extraction to remove non-acidic impurities.[4]

Pathway 2: Halogen-Metal Exchange: The Grignard Route

This classic organometallic approach provides a reliable, albeit less direct, alternative. It begins with a halogenated precursor, methyl 5-bromothiophene-2-carboxylate, which is converted into a Grignard reagent that subsequently reacts with a borate ester.

Causality and Experimental Insight

The formation of the Grignard reagent is the most critical step and requires rigorously anhydrous conditions. Any trace of moisture will quench the Grignard reagent as it forms.[1]

-

Initiation: Magnesium turnings are coated with a passivating oxide layer that can inhibit the reaction. Activation is often necessary. A small crystal of iodine or a few drops of 1,2-dibromoethane can be used to etch the magnesium surface and initiate the reaction.[1][5]

-

Reaction Control: Once initiated, the reaction is exothermic. The dropwise addition of the halide solution is necessary to maintain a gentle reflux and prevent a runaway reaction.[1] The subsequent borylation step is, like the lithiation route, performed at low temperatures (-78 °C) to prevent side reactions of the highly reactive organometallic species with the borate ester.[6][7]

Detailed Experimental Protocol

-

Setup: Place magnesium turnings (1.5 eq) and a small iodine crystal in a flame-dried, three-neck flask under a nitrogen atmosphere.

-

Grignard Formation: Add a small portion of a solution of methyl 5-bromothiophene-2-carboxylate (1.0 eq) in anhydrous THF. If the reaction does not start (disappearance of iodine color, gentle bubbling), gently warm the flask. Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir at reflux for 1 hour.

-

Borylation: Cool the freshly prepared Grignard solution to -78 °C. Add triisopropyl borate (1.2 eq) dropwise, maintaining the low temperature.[1]

-

Work-up and Purification: Allow the reaction to warm to room temperature and stir for 2-3 hours. Quench and purify as described in the lithiation-borylation protocol.

Pathway 3: Catalytic C-B Bond Formation: The Miyaura Borylation

The Miyaura borylation is a powerful and versatile palladium-catalyzed cross-coupling reaction. It couples the same halogenated starting material (methyl 5-bromothiophene-2-carboxylate) with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂). This method offers excellent functional group tolerance and often proceeds under milder conditions than the organolithium or Grignard routes.

Causality and Experimental Insight

The reaction is driven by a palladium catalytic cycle. The choice of ligand is paramount to the success of the reaction, as it influences the stability and reactivity of the palladium catalyst.[8] Phosphine ligands, such as tricyclohexylphosphine (PCy₃) or SPhos, are commonly employed. A base, typically potassium acetate (KOAc), is required to facilitate the transmetalation step. The reaction yields a boronic ester (the pinacol ester), which is generally more stable and easier to handle than the boronic acid. It can be used directly in subsequent Suzuki-Miyaura couplings or hydrolyzed to the free boronic acid if desired.[9]

Catalytic Cycle Diagram

Caption: Simplified catalytic cycle for Miyaura Borylation.

Detailed Experimental Protocol

-

Setup: In a glovebox or under a nitrogen atmosphere, combine methyl 5-bromothiophene-2-carboxylate (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (1.5 eq), a palladium source (e.g., Pd(OAc)₂, 2 mol%), and a suitable phosphine ligand (e.g., SPhos, 4 mol%) in a flask.

-

Reaction: Add a degassed solvent, such as dioxane or toluene. Seal the vessel and heat the reaction mixture (typically 80-100 °C) with stirring for several hours until analysis (e.g., by GC-MS or TLC) indicates complete consumption of the starting material.

-

Work-up: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.

-

Purification: Dry the organic layer over sodium sulfate, filter, and concentrate. The resulting crude pinacol ester can often be purified by column chromatography on silica gel.

-

Hydrolysis (Optional): To obtain the free boronic acid, the pinacol ester can be stirred with an aqueous acid (e.g., HCl) in a solvent like THF or acetone.

Data Summary: Comparison of Synthetic Pathways

| Pathway | Starting Material | Key Reagents | Typical Yields | Pros | Cons |

| Lithiation-Borylation | Methyl thiophene-2-carboxylate | n-BuLi, Triisopropyl borate | 65-85% | Atom economical, direct C-H functionalization | Requires cryogenic temperatures (-78°C), sensitive to moisture |

| Grignard Reaction | Methyl 5-bromothiophene-2-carboxylate | Mg, Triisopropyl borate | 60-80% | Uses common, inexpensive reagents | Requires rigorously anhydrous conditions, initiation can be difficult[1] |

| Miyaura Borylation | Methyl 5-bromothiophene-2-carboxylate | B₂pin₂, Pd catalyst, Ligand, Base | 70-95% | Excellent functional group tolerance, milder conditions, high yields | Higher cost of catalyst and reagents, requires inert atmosphere |

Conclusion

The synthesis of this compound can be successfully achieved through several robust methods. The Lithiation-Borylation route offers the most direct approach via C-H activation, making it highly attractive from an atom economy perspective, though it demands stringent temperature control. The Grignard pathway represents a classic and cost-effective alternative, provided the challenges of reagent formation are managed. For syntheses where functional group tolerance and high yields are paramount, the Miyaura Borylation stands out as the modern method of choice, despite the higher initial cost of reagents. The optimal pathway will ultimately depend on the specific constraints of the laboratory, including available equipment, scale, budget, and the chemist's expertise with sensitive organometallic reagents.

References

- BenchChem. (n.d.). Synthesis of 3-Thienylboronic Acid. Technical Support Center.

- ResearchGate. (n.d.). Palladium catalysed coupling of methyl 3-methylthiophene-2-carboxylate....

- Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022). Lithiation–borylation methodology in the total synthesis of natural products. SciSpace.

- MySkinRecipes. (n.d.). This compound.

- PubChem. (n.d.). 5-(Methoxycarbonyl)thiophene-2-boronic acid.

- National Institutes of Health (NIH). (n.d.). Studies on the Lithiation, Borylation, and 1,2‐Metalate Rearrangement of O‐Cycloalkyl 2,4,6‐Triisopropylbenzoates.

- ResearchGate. (2021). MAGNIYORGANICHESKIY SINTEZ 2-TIOFENBORONOVOY KISLOTY (SYNTHESIS OF 2-THIOPHENBORONIC ACID BY GRIGNARD'S REAGENT).

- ElectronicsAndBooks. (n.d.). Synthesis of Thiophene/Phenylene Co-oligomers. I. - Phenyl-capped Oligothiophenes.

- Aggarwal, V. K. Group. (n.d.). Lithiation-Borylation in Synthesis.

- Aggarwal Group. (2017). Standard Lithiation–Borylation A user's guide.

- Murphy, C. L. W. (n.d.). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship.org.

- Google Patents. (n.d.). US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents.

- Kirchhoff, J. H., Netherton, M. R., Hills, I. D., & Fu, G. C. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. PubMed.

- RSC Publishing. (n.d.). A decade advancement of transition metal-catalyzed borylation of aryl halides and sulfonates.

- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.

- Sigma-Aldrich. (n.d.). (5-(Methoxycarbonyl)thiophen-2-yl)boronic acid.

- Kotha, S., & Lahiri, K. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor.

- PubChem. (n.d.). 5-Formyl-2-thiopheneboronic acid.

- Google Patents. (n.d.). WO2005019229A1 - Process for purification of boronic acid and its derivatives.

- Carroll Scholars. (n.d.). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Studies on the Lithiation, Borylation, and 1,2‐Metalate Rearrangement of O‐Cycloalkyl 2,4,6‐Triisopropylbenzoates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]

- 7. US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]

- 8. A decade advancement of transition metal-catalyzed borylation of aryl halides and sulfonates - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. tcichemicals.com [tcichemicals.com]

The Thiophene Scaffold: A Versatile Pharmacophore in Modern Drug Discovery

An In-depth Technical Guide on the Biological Activities of Substituted Thiophene Compounds

Authored by: A Senior Application Scientist

Introduction

In the landscape of medicinal chemistry, heterocyclic compounds are foundational pillars in the design and development of novel therapeutic agents. Among these, the thiophene ring, a five-membered aromatic heterocycle containing a single sulfur atom, has emerged as a "privileged scaffold."[1][2] Its unique physicochemical properties, including its structural resemblance to a benzene ring and its capacity for diverse substitutions, have made it a cornerstone in the synthesis of compounds with a broad spectrum of biological activities.[3][4] This guide provides an in-depth exploration of the multifaceted biological roles of substituted thiophene derivatives, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. Tailored for researchers, scientists, and drug development professionals, this document aims to serve as a comprehensive resource, bridging fundamental chemistry with applied pharmacology.

The Thiophene Core: A Bioisostere with Unique Advantages

The thiophene nucleus is often considered a bioisostere of the benzene ring, meaning it can replace a benzene ring in a molecule without significantly altering its chemical and physical properties. This is attributed to their similar size, planarity, and aromaticity. However, the presence of the sulfur atom imparts distinct electronic features, such as a dipole moment and the ability to engage in hydrogen bonding and metal coordination, which can lead to enhanced biological activity and improved pharmacokinetic profiles.[4][5] These properties make thiophene derivatives attractive candidates for drug discovery, as they can effectively interact with a wide array of biological targets.

A Spectrum of Biological Activities

Substituted thiophenes have demonstrated a remarkable diversity of pharmacological effects, positioning them as promising leads in various therapeutic areas.[6][7] The nature and position of the substituents on the thiophene ring play a crucial role in determining the specific biological activity and potency of the resulting compound.[3][8]

Anticancer Activity

The development of novel anticancer agents is a primary focus of modern drug discovery, and thiophene derivatives have shown significant promise in this area.[9][10] These compounds exert their antitumor effects through various mechanisms, including the inhibition of crucial enzymes involved in cancer progression, disruption of cellular signaling pathways, and induction of apoptosis.[3][11]

A notable mechanism is the inhibition of protein kinases, enzymes that are often dysregulated in cancer cells. Certain thiophene-3-carboxamide derivatives have been identified as dual inhibitors of c-Jun N-terminal kinase (JNK), acting as both ATP and JIP mimetics.[12] Furthermore, some thiophene derivatives have been designed as biomimetics of combretastatin A-4 (CA-4), a potent antimitotic agent, demonstrating significant cytotoxicity against cancer cell lines with minimal toxicity to normal cells.[11] The versatility of the thiophene scaffold allows for the synthesis of a library of molecules with varied substitutions to target a wide range of cancer-specific proteins.[9]

Table 1: Examples of Anticancer Thiophene Derivatives and their IC50 Values

| Compound Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Thiophene Carboxamides | Hep3B | 0.1 - 1.0 | Combretastatin A-4 Biomimetic | [11] |

| Thiophene-3-Carboxamides | HeLa | 0.5 - 5.0 | JNK Inhibition | [12] |

| Thiophene Derivatives (TP 5) | HepG2, SMMC-7721 | < 10 µg/mL | Growth Inhibition, ROS Induction | [13] |

Antimicrobial Activity

The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of new antimicrobial agents. Thiophene-based compounds have emerged as a promising class of antimicrobials with activity against a broad spectrum of bacteria and fungi.[14][15] Their mechanisms of action are varied and can include the disruption of microbial membranes, inhibition of essential enzymes, and interference with cellular adhesion.[16]

For instance, certain thiophene derivatives have demonstrated bactericidal effects against colistin-resistant Acinetobacter baumannii and Escherichia coli by increasing membrane permeabilization.[16] Others have shown potent activity against Pseudomonas aeruginosa, in some cases exceeding the efficacy of the standard drug gentamicin.[15] The antimicrobial potential of thiophenes is highly dependent on the substituents, with moieties like pyridines, azoles, and carboxamides contributing significantly to their activity.[16][17] A spiro-indoline-oxadiazole derivative of thiophene has shown particularly high activity against Clostridium difficile.[18]

Anti-inflammatory Activity

Chronic inflammatory diseases pose a significant therapeutic challenge. Thiophene derivatives have been investigated as potential anti-inflammatory agents, with some compounds, such as Tinoridine and Tiaprofenic acid, already in clinical use.[19][20] The primary mechanism of action for many of these compounds is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade.[19]

Recent research has focused on developing thiophene-based compounds that selectively inhibit COX-2, which is associated with inflammation, while sparing COX-1, which plays a role in protecting the gastric mucosa. This approach aims to reduce the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).[19] Additionally, some thiophene derivatives have been shown to inhibit the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).[21]

Activity in the Central Nervous System (CNS)

Thiophene-based compounds have shown significant potential as therapeutic agents for neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[22][23] Their structural malleability, ability to cross the blood-brain barrier, and multi-targeting capabilities make them attractive candidates for CNS drug discovery.[22][23]

The mechanisms by which these compounds exert their neuroprotective effects are diverse and include:

The ability of thiophene derivatives to address multiple pathological features of neurodegenerative diseases highlights their potential as innovative, next-generation drugs in this field.[22][23]

Structure-Activity Relationship (SAR) Insights

The biological activity of thiophene compounds is intricately linked to the nature and position of their substituents. While no universal pattern of activity has been established, several key observations can be made.[8] For instance, the replacement of the 2-thienyl moiety with a 3-thienyl group does not consistently lead to superior activity.[8] The specific structural features required for optimal activity vary depending on the biological target.[9] In the context of anti-inflammatory activity, the presence of carboxylic acids, esters, amines, and amides, as well as methyl and methoxy groups, has been frequently associated with enhanced potency, particularly for the inhibition of COX and LOX enzymes.[20]

Experimental Protocols for Activity Assessment

The evaluation of the biological activities of substituted thiophene compounds requires robust and reproducible experimental protocols. The following are examples of standard assays used in the field.

Protocol for In Vitro Anticancer Activity (MTT Assay)

This protocol is designed to assess the cytotoxicity of thiophene derivatives against a panel of cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, providing a measure of cell viability.

Step-by-Step Methodology:

-

Cell Culture: Culture the desired cancer cell lines (e.g., HepG2, SMMC-7721) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.[13]

-

Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10^3 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the thiophene compounds in the culture medium. Replace the old medium with fresh medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., paclitaxel).[13]

-

Incubation: Incubate the plates for 24, 48, or 72 hours.[13]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol for Antimicrobial Activity (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of thiophene compounds against bacterial strains.

Principle: The broth microdilution method is a quantitative assay that determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Step-by-Step Methodology:

-

Bacterial Culture: Grow the bacterial strains (e.g., E. coli, S. aureus) in Mueller-Hinton broth (MHB) overnight at 37°C.

-

Inoculum Preparation: Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.

-

Compound Preparation: Prepare serial twofold dilutions of the thiophene compounds in MHB in a 96-well microtiter plate.

-

Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth without bacteria).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[18]

Synthesis Strategies for Biologically Active Thiophenes

Several synthetic routes have been developed for the preparation of substituted thiophenes. The choice of method depends on the desired substitution pattern. Some of the most common methods include:

-

Gewald Synthesis: This is a widely used method for the synthesis of 2-aminothiophenes.[1][25]

-

Paal-Knorr Synthesis: This method involves the reaction of 1,4-dicarbonyl compounds with a sulfur source, such as phosphorus pentasulfide or Lawesson's reagent, to yield thiophenes.[1][25]

-

Fiesselmann Synthesis: This route provides access to 3-hydroxy-2-thiophene carboxylic acid derivatives.[5]

-

Hinsberg Synthesis: This method is used to prepare thiophene carboxylic acid derivatives.[5]

Visualizing Workflows and Pathways

General Workflow for Screening Thiophene Compounds

Caption: A generalized workflow for the discovery and optimization of biologically active thiophene compounds.

Simplified COX Inhibition Pathway

Caption: Inhibition of prostaglandin synthesis by a thiophene derivative via COX enzyme blockade.

Future Perspectives and Conclusion

The thiophene scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its versatility and favorable physicochemical properties ensure its continued relevance in medicinal chemistry. Future research will likely focus on the development of thiophene derivatives with enhanced target specificity and improved pharmacokinetic profiles. The exploration of novel substitution patterns and the synthesis of hybrid molecules incorporating the thiophene ring with other pharmacophores will undoubtedly lead to the discovery of new and more effective drugs. This guide has provided a comprehensive overview of the biological activities of substituted thiophene compounds, highlighting their potential to address a wide range of unmet medical needs.

References

- Jung, F., et al. (Year). Structure-Activity Relationships of Thiophene Derivatives of Biological Interest. Sulfur reports, 3(5). [Source 1]

- Thiophene-based derivatives as anticancer agents: An overview on decade's work. (2020). [Journal Name]. [Source 2]

- Thiophene-containing compounds with antimicrobial activity. (2022). Arch Pharm (Weinheim), 355(6). [Source 3]

- Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. (2024). [Journal Name]. [Source 4, 6, 9]

- Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (Year). Frontiers. [Source 5]

- Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. (2024). Taylor & Francis Online. [Source 6]

- Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses. (Year). MDPI. [Source 7]

- Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. (2019). MDPI. [Source 8]

- Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. (Year).

- A Review on Anticancer Activities of Thiophene and Its Analogs. (Year). PubMed. [Source 10]

- A Mini Review on Thiophene-based derivatives as anticancer agents. (Year). K.T.H.M. College. [Source 11]

- Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simul

- Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)

- Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. (2024). [Journal Name]. [Source 14]

- Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. (Year). NIH. [Source 15]

- Synthesis, properties and biological activity of thiophene: A review. (2011). Der Pharma Chemica. [Source 16, 23]

- Synthesis, Characterization of thiophene derivatives and its biological applications. (2025). [Journal Name]. [Source 17]

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (Year). NIH. [Source 18]

- Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. (Year). MDPI. [Source 19]

- Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives. (Year). [Journal Name]. [Source 20]

- Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. (2011). PubMed. [Source 21]

- Thiophene-Based Optical Ligands That Selectively Detect Aβ Pathology in Alzheimer's Disease. (2021). PubMed. [Source 22]

- (PDF) Synthesis, properties and biological activity of thiophene: A review. (2011).

- Biological Diversity of Thiophene: A Review. (Year). Journal of Advanced Scientific Research. [Source 24]

- Chapter 11: Synthesis, Properties, and Biological Applications of Thiophene. (2024). Books. [Source 25]

- Thiophene-Based Compounds with Potential Anti-Inflamm

- Design, synthesis, anti-inflammatory evaluation and molecular docking of novel thiophen-2-ylmethylene-based derivatives as potential TNF-α production inhibitors. (Year). PubMed. [Source 27]

- Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2025).

- Biological Activities of Thiophenes. (2024). Encyclopedia MDPI. [Source 29]

- Chemical structures of thiophene-based compounds with anti-inflammatory properties in classic models of inflammation. (Year).

- Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. (Year). MDPI. [Source 31]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. journalwjarr.com [journalwjarr.com]

- 3. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sciensage.info [sciensage.info]

- 5. books.rsc.org [books.rsc.org]

- 6. Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. tandfonline.com [tandfonline.com]

- 9. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. kthmcollege.ac.in [kthmcollege.ac.in]

- 11. mdpi.com [mdpi.com]

- 12. Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles | MDPI [mdpi.com]

- 14. Thiophene-containing compounds with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 17. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Design, synthesis, anti-inflammatory evaluation and molecular docking of novel thiophen-2-ylmethylene-based derivatives as potential TNF-α production inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. tandfonline.com [tandfonline.com]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Suzuki-Miyaura Cross-Coupling Reactions

Introduction: A Paradigm Shift in Carbon-Carbon Bond Formation

First reported by Akira Suzuki and Norio Miyaura in 1979, the palladium-catalyzed cross-coupling of organoboron compounds with organic halides and pseudohalides, now famously known as the Suzuki-Miyaura coupling, represents a cornerstone of modern organic synthesis.[1] Its profound impact on the pharmaceutical industry is evidenced by its widespread use in the synthesis of numerous drugs and late-stage drug candidates.[2][3] The reaction's appeal lies in its operational simplicity, mild reaction conditions, broad functional group tolerance, and the use of relatively non-toxic and environmentally benign organoboron reagents.[1][4][5] This guide provides a comprehensive exploration of the Suzuki-Miyaura reaction, delving into its core mechanistic principles, practical experimental considerations, and its pivotal role in drug discovery and development.

The Heart of the Reaction: Unraveling the Catalytic Cycle

The generally accepted mechanism of the Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[6][7] This elegant cycle is composed of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][8][9]

Oxidative Addition: The Initiating Step

The catalytic cycle commences with the oxidative addition of an organic halide (or pseudohalide) to a coordinatively unsaturated Pd(0) complex.[1][8] This step, which is often the rate-determining step of the entire cycle, involves the insertion of the palladium atom into the carbon-halogen bond.[5][8] This process formally oxidizes the palladium from Pd(0) to Pd(II), forming a square planar organopalladium(II) halide intermediate.[6] The reactivity of the organic halide in this step generally follows the trend: I > OTf > Br >> Cl.[8][10]

Transmetalation: The Key Carbon-Carbon Bond Forming Precursor

Following oxidative addition, the crucial transmetalation step occurs, where the organic group from the organoboron reagent is transferred to the palladium(II) center, displacing the halide.[9] This step requires the presence of a base, which plays a multifaceted role. The base activates the organoboron species, typically a boronic acid, by forming a more nucleophilic boronate complex.[10][11] This "ate" complex then readily transfers its organic moiety to the palladium center.[10] The exact mechanism of transmetalation has been a subject of extensive study, with evidence suggesting pathways involving either the initial formation of a palladium-alkoxide/hydroxide species or the direct reaction of the boronate with the organopalladium(II) halide.[11]

Reductive Elimination: Product Formation and Catalyst Regeneration

The final step of the catalytic cycle is reductive elimination. In this step, the two organic groups on the palladium(II) center couple, forming the desired carbon-carbon bond and the final product.[8][9] Simultaneously, the palladium is reduced from Pd(II) back to its catalytically active Pd(0) state, which can then re-enter the catalytic cycle.[6] The reductive elimination step is often facilitated by the use of bulky, electron-rich phosphine ligands on the palladium catalyst.[12]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A Practical Guide to Assembling the Reaction

The success of a Suzuki-Miyaura coupling hinges on the judicious selection of several key components. Each element plays a critical role in the reaction's efficiency, selectivity, and overall yield.

The Reactants: Organoboron Reagents and Organic Electrophiles

-

Organoboron Reagents: A wide variety of organoboron compounds can be employed, with boronic acids being the most common due to their commercial availability and general stability.[5][13] Boronic esters, such as pinacol esters, and organotrifluoroborates are also frequently used, often exhibiting enhanced stability and different reactivity profiles.[10][14][15] The choice of the boron reagent can be crucial, especially for substrates prone to protodeboronation.[14]

-

Organic Electrophiles: The reaction is highly versatile with respect to the organic electrophile. Aryl, vinyl, and alkyl halides (bromides and iodides) are classic substrates.[6] Advances in catalyst development have expanded the scope to include less reactive but more readily available aryl chlorides and even pseudohalides like triflates (OTf), tosylates, and mesylates.[6][10]

The Catalyst System: Palladium Source and Ligands

-

Palladium Source: A variety of palladium sources can be used, with palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) being common precatalysts.[8] It's important to note that Pd(II) sources must be reduced in situ to the active Pd(0) species for the catalytic cycle to begin.[6]

-

Ligands: The choice of ligand is paramount to the success of the reaction.[12] Ligands stabilize the palladium catalyst, influence its reactivity, and prevent the formation of palladium black.[8] Electron-rich and sterically bulky phosphine ligands, such as tri-tert-butylphosphine (P(t-Bu)₃) and biarylphosphines (e.g., SPhos, XPhos), are highly effective as they promote both the oxidative addition and reductive elimination steps.[6][12][16] N-heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands for Suzuki-Miyaura couplings.[17]

The Essential Role of the Base

The base is a critical component, and its choice can significantly impact the reaction outcome.[11] Its primary role is to activate the boronic acid by forming a more nucleophilic boronate species.[10] Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), hydroxides (NaOH), and alkoxides (KOtBu).[6][10] The strength and solubility of the base must be carefully considered, particularly when dealing with base-sensitive functional groups.[18]

Solvent Selection: More Than Just a Medium

The solvent plays a crucial role in solubilizing the reactants and catalyst and can influence the reaction rate and selectivity. A wide range of solvents can be used, often in biphasic mixtures with water.[10] Common choices include ethers (dioxane, THF), aromatic hydrocarbons (toluene), and polar aprotic solvents (DMF, DMSO).[6] The use of aqueous solvent systems is a key advantage of the Suzuki-Miyaura reaction, contributing to its "green" credentials.[19][20]

| Component | Common Examples | Key Considerations |

| Organoboron Reagent | Boronic Acids, Boronic Esters (Pinacol), Organotrifluoroborates | Stability (protodeboronation), commercial availability.[5][14] |

| Organic Electrophile | Aryl/Vinyl Iodides, Bromides, Triflates, Chlorides | Reactivity (I > Br > OTf > Cl), substrate scope.[8][10] |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Air stability, ease of handling, in situ activation to Pd(0).[6][8] |

| Ligand | PPh₃, P(t-Bu)₃, SPhos, XPhos, NHCs | Steric bulk and electron-donating ability to promote key steps.[12][16] |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH, KOtBu | Strength, solubility, compatibility with functional groups.[10][11] |

| Solvent | Toluene, Dioxane, THF, DMF, Water mixtures | Solubilization of reagents, reaction temperature, green chemistry aspects.[6][10][19] |

Table 1: Key Components and Considerations for Suzuki-Miyaura Cross-Coupling Reactions.

Experimental Protocol: A Step-by-Step Workflow

The following provides a general, step-by-step methodology for performing a Suzuki-Miyaura cross-coupling reaction. It is crucial to note that optimal conditions are highly dependent on the specific substrates and should be optimized accordingly.[12]

General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: To a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the organic halide (1.0 equiv), the organoboron reagent (1.1-1.5 equiv), the base (2.0-3.0 equiv), the palladium precatalyst (0.5-5 mol%), and the ligand (if not using a pre-formed catalyst complex).

-

Solvent Addition: Add the degassed solvent or solvent mixture to the reaction vessel.

-

Reaction Execution: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) for the required time. Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by an appropriate method, such as flash column chromatography, to obtain the desired coupled product.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. books.rsc.org [books.rsc.org]

- 4. mt.com [mt.com]

- 5. byjus.com [byjus.com]

- 6. Yoneda Labs [yonedalabs.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Boron Suzuki Coupling | Borates Today [borates.today]

- 14. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 16. chemrxiv.org [chemrxiv.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. quora.com [quora.com]

- 19. asianpubs.org [asianpubs.org]

- 20. Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Chemical stability and reactivity of (5-methoxycarbonylthiophen-2-yl)boronic acid

An In-Depth Technical Guide to the Chemical Stability and Reactivity of (5-Methoxycarbonylthiophen-2-yl)boronic Acid

Introduction

(5-Methoxycarbonylthiophen-2-yl)boronic acid is a pivotal organoboron compound extensively utilized in modern synthetic chemistry. As a bifunctional molecule, it incorporates a thiophene ring, a common scaffold in medicinal chemistry, and a boronic acid moiety, which is a versatile functional group for carbon-carbon bond formation. Its primary application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of drug discovery and materials science for the synthesis of complex biaryl and heteroaryl structures.[1][2][3]

This guide offers a detailed exploration of the chemical stability and reactivity of (5-methoxycarbonylthiophen-2-yl)boronic acid, tailored for researchers, scientists, and drug development professionals. By delving into the causality behind its chemical behavior and outlining field-proven methodologies, this document serves as a comprehensive resource for optimizing its use in synthesis and ensuring the integrity of experimental outcomes.

Physicochemical and Structural Properties

Understanding the fundamental properties of (5-methoxycarbonylthiophen-2-yl)boronic acid is the first step toward its effective application. The molecule's structure features an electron-withdrawing methoxycarbonyl group on an electron-rich thiophene ring, which significantly influences its stability and reactivity profile.

Diagram 1: Structure of (5-methoxycarbonylthiophen-2-yl)boronic acid.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 876189-21-8 | [4][5] |

| Molecular Formula | C₆H₇BO₄S | [6][7] |

| Molecular Weight | 186.00 g/mol | [6] |

| Physical Form | Powder or crystals | |

| IUPAC Name | (5-methoxycarbonylthiophen-2-yl)boronic acid | [6] |

Chemical Stability and Decomposition Pathways

While invaluable, arylboronic acids are susceptible to several decomposition pathways that can compromise their purity and reactivity. A thorough understanding of these processes is crucial for proper handling, storage, and reaction optimization.

Protodeboronation: The Primary Challenge

The most significant stability issue for (5-methoxycarbonylthiophen-2-yl)boronic acid is protodeboronation, a reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[8][9] This process is often an undesired side reaction in coupling reactions, leading to the formation of methyl thiophene-2-carboxylate and a reduction in product yield.[9]

The propensity for protodeboronation is highly dependent on factors such as pH, temperature, and the electronic nature of the organic substituent.[9] Heteroaromatic boronic acids, including thiophene derivatives, are particularly prone to this decomposition.[10]

Mechanistic Considerations: Protodeboronation can proceed through different pathways depending on the reaction conditions:

-

Base-Catalyzed Pathway: In basic media, common in Suzuki-Miyaura couplings, the boronic acid exists in equilibrium with its more reactive boronate anion form (R-B(OH)₃⁻). This species can then react with a proton source, such as water, leading to the cleavage of the C-B bond.[9]

-

Acid-Catalyzed Pathway: Under acidic conditions, protonation of the thiophene ring can facilitate the loss of the boronic acid group.[9]

Diagram 3: Equilibrium between boronic acid and its boroxime.

To ensure maximum reactivity, it is often recommended to use freshly recrystallized boronic acid or to employ conditions that favor the monomeric form. [11]

Storage and Handling Best Practices

Given the potential for decomposition, strict storage and handling protocols are essential to maintain the quality and integrity of (5-methoxycarbonylthiophen-2-yl)boronic acid.

Table 2: Recommended Storage and Handling Procedures

| Parameter | Recommendation | Rationale |

| Temperature | Store in a freezer, under -20°C. | Low temperatures slow the rate of decomposition reactions like protodeboronation and boroxime formation. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes contact with atmospheric moisture and oxygen, which can promote hydrolysis and oxidation. [12] |

| Moisture | Keep container tightly closed in a dry place. Avoid exposure to moist air. | The compound is hygroscopic and water can facilitate protodeboronation and boroxime formation. [12] |

| Handling | Use in a well-ventilated area. Avoid dust formation. Wear appropriate personal protective equipment (PPE). | Standard laboratory safety practice to avoid inhalation and skin contact. [12] |

Chemical Reactivity and Synthetic Applications

The synthetic utility of (5-methoxycarbonylthiophen-2-yl)boronic acid is dominated by its participation in the Suzuki-Miyaura cross-coupling reaction.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a palladium-catalyzed process that forms a carbon-carbon bond between an organoboron species and an organic halide or triflate. [3][13]This reaction is renowned for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids.

Diagram 4: The catalytic cycle of the Suzuki-Miyaura reaction.

In the context of (5-methoxycarbonylthiophen-2-yl)boronic acid (Ar²-B(OH)₂), the key transmetalation step involves the transfer of the 5-methoxycarbonylthiophen-2-yl group from the activated boronate species to the palladium(II) center. [3]

Experimental Protocol: A Typical Suzuki-Miyaura Coupling

This protocol provides a representative methodology for coupling (5-methoxycarbonylthiophen-2-yl)boronic acid with an aryl bromide.

Objective: Synthesize Methyl 5-(4-methoxyphenyl)thiophene-2-carboxylate.

Materials:

-

(5-Methoxycarbonylthiophen-2-yl)boronic acid

-

4-Bromoanisole

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄)

-

Dioxane and Water (solvent mixture)

Step-by-Step Procedure:

-

Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add (5-methoxycarbonylthiophen-2-yl)boronic acid (1.2 equiv), 4-bromoanisole (1.0 equiv), potassium phosphate (3.0 equiv), palladium(II) acetate (2 mol%), and SPhos (4 mol%).

-

Inert Atmosphere: Seal the vial with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Solvent Addition: Add degassed dioxane and water (e.g., a 5:1 ratio) via syringe to achieve the desired concentration (e.g., 0.1 M).

-

Reaction: Place the vial in a preheated oil bath at 80-100°C and stir vigorously.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material (4-bromoanisole) is consumed.

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired product.

Advanced Strategy: Enhancing Stability through Boronic Esters

To circumvent the stability issues associated with free boronic acids, particularly protodeboronation, they are often converted into more robust boronic esters. [14][15]This strategy is especially effective for unstable heteroarylboronic acids. [16]

MIDA Boronates for Slow Release

A state-of-the-art approach involves the use of N-methyliminodiacetic acid (MIDA) boronates. [16][17]These air-stable, crystalline solids are highly resistant to decomposition and are compatible with a wide range of reaction conditions, including chromatography. [17] The key advantage of MIDA boronates is their ability to undergo "slow release" of the free boronic acid under the basic conditions of the Suzuki-Miyaura coupling. [16]This ensures that the concentration of the unstable boronic acid in the reaction medium remains low at any given time, thus minimizing decomposition while allowing the desired cross-coupling to proceed efficiently. This approach has been shown to dramatically improve yields for couplings involving otherwise unstable 2-thiophene boronic acids. [16]

Diagram 5: Stabilization and slow release workflow using MIDA esters.

Conclusion

(5-Methoxycarbonylthiophen-2-yl)boronic acid is a powerful reagent for the construction of thiophene-containing molecules. However, its efficacy is intrinsically linked to its chemical stability. The primary decomposition pathway, protodeboronation, can significantly impact reaction yields and must be carefully managed through appropriate storage, handling, and optimized reaction conditions. For challenging applications, the conversion to stable derivatives, such as MIDA boronates, provides a robust solution, enabling efficient and high-yielding cross-coupling reactions by mitigating premature degradation. By applying the principles and protocols outlined in this guide, researchers can harness the full synthetic potential of this valuable building block.

References

- Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2022-09-10). vertexaisearch.cloud.google.com.

- Storage and handling guidelines for organoboronic acids to prevent decomposition. - Benchchem. vertexaisearch.cloud.google.com.

- Protodeboronation - Wikipedia. vertexaisearch.cloud.google.com.

- Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis | Journal of the American Chemical Society. (2021-08-30). vertexaisearch.cloud.google.com.

- Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed. (2021-09-15). vertexaisearch.cloud.google.com.

- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - NIH. (2022-04-18). vertexaisearch.cloud.google.com.

- Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation | Request PDF - ResearchGate. (2025-08-06). vertexaisearch.cloud.google.com.

- Phenylboronic acid - SAFETY DATA SHEET. vertexaisearch.cloud.google.com.